molecular formula C21H23N3O3S2 B2696746 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034633-77-5

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2696746
CAS RN: 2034633-77-5
M. Wt: 429.55
InChI Key: GNOMNDDLURGGDJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

  • Cytochrome P450 Isoforms Inhibition : Research on chemical inhibitors, like sulfonamide compounds, indicates their significant role in modulating the activity of cytochrome P450 isoforms in human liver microsomes. This modulation is crucial for predicting drug-drug interactions and enhancing drug safety and efficacy profiles. Compounds with selective inhibition capabilities can provide insights into drug metabolism pathways and the development of safer pharmaceuticals (Khojasteh et al., 2011).

Sulfonamide Inhibitors and Therapeutic Applications

  • Sulfonamide Inhibitors : Sulfonamides are a class of synthetic antibiotics and have shown a significant range of biological activities. They have applications in treating bacterial infections, as well as potential roles in cancer therapy, Alzheimer’s disease, and as antiviral HIV protease inhibitors. This highlights the therapeutic versatility of complex molecules in drug development and disease treatment strategies (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c25-21(9-13-29(26,27)18-4-2-1-3-5-18)22-10-11-24-20(16-6-7-16)14-19(23-24)17-8-12-28-15-17/h1-5,8,12,14-16H,6-7,9-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOMNDDLURGGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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